molecular formula C8H12BrN3 B12961325 5-bromo-N2-isopropylpyridine-2,3-diamine

5-bromo-N2-isopropylpyridine-2,3-diamine

Cat. No.: B12961325
M. Wt: 230.11 g/mol
InChI Key: HFTXTWKGJXTWBM-UHFFFAOYSA-N
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Description

5-Bromo-N2-isopropylpyridine-2,3-diamine is a pyridine derivative featuring a bromine atom at position 5, amino groups at positions 2 and 3, and an isopropyl substituent on the N2 nitrogen.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-bromo-2-N-propan-2-ylpyridine-2,3-diamine

InChI

InChI=1S/C8H12BrN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

HFTXTWKGJXTWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N2-isopropylpyridine-2,3-diamine typically involves the bromination of N2-isopropylpyridine-2,3-diamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-N2-isopropylpyridine-2,3-diamine can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves using continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of de-brominated or modified isopropyl derivatives.

Scientific Research Applications

5-bromo-N2-isopropylpyridine-2,3-diamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents CAS Number Key Features
5-Bromo-N2-isopropylpyridine-2,3-diamine Br (C5), NH2 (C2/C3), isopropyl (N2) Not provided Bulky isopropyl group may enhance lipophilicity and steric hindrance.
5-Bromo-pyridine-2,3-diamine Br (C5), NH2 (C2/C3) Not provided Planar structure; bond lengths similar to 5-chloro analog .
5-Bromo-6-methylpyridine-2,3-diamine Br (C5), NH2 (C2/C3), CH3 (C6) 59352-90-8 Methyl at C6 may slightly disrupt planarity compared to unsubstituted analogs .
2-Amino-5-bromo-6-methylpyridine Br (C5), NH2 (C2), CH3 (C6) 126325-46-0 Mono-amino substitution; methyl at C6 limits hydrogen-bonding capacity .
5-Chloro-pyridine-2,3-diamine Cl (C5), NH2 (C2/C3) Not provided Smaller halogen (Cl vs. Br) reduces steric bulk and polarizability .
Key Observations:
  • Amino Group Positioning: Diamino substitution at C2/C3 enables robust hydrogen-bonding networks, as seen in the planar structure of 5-bromo-pyridine-2,3-diamine .
  • N2 Substituents : The isopropyl group in the target compound introduces steric hindrance, which may reduce crystallinity or alter solubility compared to smaller substituents (e.g., methyl) .

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